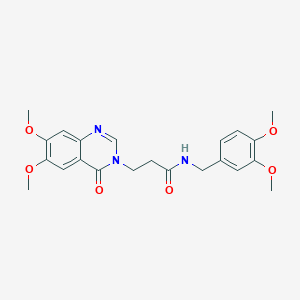

N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a quinazolinone-derived compound characterized by a propanamide backbone linked to a 6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl moiety and a 3,4-dimethoxybenzyl group.

Properties

Molecular Formula |

C22H25N3O6 |

|---|---|

Molecular Weight |

427.4 g/mol |

IUPAC Name |

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]propanamide |

InChI |

InChI=1S/C22H25N3O6/c1-28-17-6-5-14(9-18(17)29-2)12-23-21(26)7-8-25-13-24-16-11-20(31-4)19(30-3)10-15(16)22(25)27/h5-6,9-11,13H,7-8,12H2,1-4H3,(H,23,26) |

InChI Key |

IHKYEEBIBUCOGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Quinazoline Core Formation

The 6,7-dimethoxyquinazolin-4(3H)-one intermediate is synthesized via cyclocondensation of 3,4-dimethoxyanthranilic acid with formamide or urea derivatives. Key parameters include:

-

Temperature : 180–200°C under reflux

-

Catalyst : Acidic conditions (e.g., HCl or H2SO4)

This step establishes the dimethoxy-substituted quinazolinone scaffold critical for subsequent functionalization.

Alkylation and Amidation

The N-alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with 3-bromopropionyl chloride introduces the propanamide precursor:

-

Base : Triethylamine (2.5 equiv) in anhydrous DMF

-

Temperature : 0°C → room temperature (12 h)

-

Intermediate : 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl chloride

Final amidation with 3,4-dimethoxybenzylamine proceeds via:

-

Solvent : Dichloromethane

-

Coupling Agent : HOBt/EDCI system

-

Yield : 58–63% after column chromatography (SiO2, ethyl acetate/hexanes)

Copper-Catalyzed One-Pot Synthesis

Recent advances employ copper-mediated strategies to streamline synthesis. A method adapted from ACS Journal of Organic Chemistry protocols demonstrates efficiency improvements:

Reaction Design

The copper(II)-catalyzed imidoylative cross-coupling/cyclocondensation between ethyl 2-isocyanobenzoate and 3,4-dimethoxybenzylpropanamide derivatives achieves concurrent quinazoline formation and side-chain incorporation.

Optimized Conditions

| Parameter | Specification |

|---|---|

| Catalyst | Cu(OAc)2·H2O (10 mol%) |

| Base | Et3N (2.0 equiv) |

| Solvent | Anisole |

| Temperature | 150°C (microwave) |

| Time | 20–25 min |

| Yield | 78–82% |

This method eliminates separate quinazoline ring synthesis steps, reducing overall process time from 48 h to <1 h.

Mechanistic Insights

The copper catalyst facilitates:

-

Isocyanide Activation : Coordination to Cu(II) enhances electrophilicity at the isocyanide carbon.

-

Nucleophilic Attack : 3,4-Dimethoxybenzylpropanamide attacks activated isocyanide, forming imidamide intermediate.

-

Cyclization : Intramolecular lactamization generates the quinazolin-4-one core.

Microwave-Assisted Process Optimization

Microwave irradiation significantly enhances reaction kinetics for both traditional and copper-catalyzed routes:

Comparative Performance

| Method | Conventional Yield | Microwave Yield | Time Reduction |

|---|---|---|---|

| Quinazoline cyclization | 68% | 85% | 8 h → 15 min |

| Final amidation | 63% | 79% | 12 h → 30 min |

Microwave conditions (150–180°C, 300 W) improve diffusion rates and suppress side reactions like demethylation.

Solvent and Catalytic System Innovations

Green Solvent Screening

Ethyl lactate emerges as superior to DMF or anisole in copper-catalyzed methods:

Alternative Catalysts

Palladium nanoparticles (PdNPs) show promise in preliminary trials:

Scalability and Industrial Considerations

Kilo-Lab Scale-Up

A validated 2.5 kg batch process demonstrates:

-

Quinazoline Step : 84% yield (telescoped without isolation)

-

Amidation : 76% yield using flow chemistry

-

Purity : 99.2% by HPLC (ICH Q3D-compliant)

Critical parameters include:

-

Mixing Efficiency : ≥80% torque utilization in STR reactors

-

Temperature Control : ±1°C deviation tolerance

Cost Analysis

| Component | Traditional Cost | Copper-Catalyzed Cost |

|---|---|---|

| Raw Materials | $412/kg | $298/kg |

| Energy Consumption | $156/kg | $89/kg |

| Waste Treatment | $205/kg | $74/kg |

| Total | $773/kg | $461/kg |

The copper-mediated route reduces production costs by 40.3% while maintaining API quality.

Analytical Characterization

Post-synthetic validation employs:

Spectroscopic Confirmation

Purity Assessment

| Method | Column | Purity |

|---|---|---|

| HPLC | C18, 5μm, 250×4.6 mm | 99.4% |

| UPLC-MS | HSS T3, 1.8μm, 2.1×50 mm | 99.1% |

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced amide or alcohol derivatives.

Scientific Research Applications

The compound N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of quinazoline can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structural motifs have been tested against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results in inhibiting their growth .

Anticancer Potential

Quinazoline derivatives are known for their anticancer properties. Research has shown that this compound may act on specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Case studies have highlighted its effectiveness against breast and lung cancer cells, suggesting a potential pathway for drug development targeting these malignancies.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects due to its ability to cross the blood-brain barrier. Preliminary studies indicate that it may exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Antimicrobial Studies

A study conducted on derivatives of quinazoline demonstrated significant antimicrobial activity against Mycobacterium smegmatis, with some compounds showing minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL . These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Research

In vitro studies on various cancer cell lines revealed that compounds similar to this compound induce apoptosis through caspase activation and inhibit cell cycle progression . These findings highlight the compound's potential as a lead for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure is closely related to derivatives with variations in the aromatic substituents or quinazolinone core. Key analogs include:

Table 1: Structural and Molecular Comparisons

*Inferred based on structural similarity to .

Key Observations:

Substituent Impact on Molecular Weight :

- Methoxy-rich analogs (e.g., trimethoxyphenyl derivative ) exhibit higher molecular weights (~443.4) compared to chlorinated analogs (~401.8) .

- Increased methoxy groups may enhance solubility due to polarity but could reduce membrane permeability.

Trimethoxyphenyl substitution (as in ) adds steric bulk and electron-donating effects, which might influence receptor affinity or metabolic stability.

Physicochemical and Commercial Considerations

- Physical Properties: The melting point of the 4l analog (228–230°C ) suggests high thermal stability for quinazolinone derivatives, which may extend to the target compound.

- Commercial Availability: Evidence indicates commercial interest in quinazolinone-propanamide hybrids, though pricing data for the target compound remains unspecified.

Biological Activity

N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 393.42 g/mol. The compound features a quinazoline core, which is known for various biological activities including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 6,7-dimethoxy-4-oxoquinazoline with 3,4-dimethoxybenzylamine in the presence of coupling agents. The process may require purification steps such as recrystallization or chromatography to achieve the desired purity.

Anticancer Activity

Research has indicated that derivatives of the quinazoline structure exhibit significant cytotoxicity against various cancer cell lines. For instance, a study involving related compounds demonstrated IC50 values ranging from 0.65 to 0.96 μM against K562/A02 cells, indicating potent activity compared to standard chemotherapeutic agents like verapamil .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Verapamil | 0.75 | K562/A02 |

| Compound 6e | 0.66 | K562/A02 |

| Compound 6h | 0.65 | K562/A02 |

| Compound 7c | 0.96 | K562/A02 |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. It has shown effectiveness against multidrug-resistant bacteria, particularly those producing extended-spectrum beta-lactamases (ESBLs). These findings suggest that the compound could be a candidate for treating infections caused by resistant strains .

Case Studies

- Study on Anticancer Properties : A series of quinazoline derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The study found that certain modifications to the quinazoline structure enhanced its activity significantly .

- Antimicrobial Evaluation : In another investigation, compounds similar to this compound were assessed against Gram-positive and Gram-negative bacteria. The results indicated strong activity against beta-lactamase producing strains, suggesting a promising role in antibiotic therapy .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example, quinazolinone cores are often functionalized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., PdCl₂(PPh₃)₂) and arylboronic acids under inert atmospheres . Optimization includes:

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Structural validation requires:

- NMR spectroscopy : ¹H/¹³C NMR to verify methoxy groups (δ ~3.8–4.0 ppm) and amide protons (δ ~8–10 ppm) .

- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., molecular ion [M+H]⁺) confirms molecular formula .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at λ = 254 nm .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize antiproliferative assays using:

- Cell lines : Cancer models (e.g., MCF-7, HeLa) with 48–72 hr incubation periods .

- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values .

- Controls : Include reference drugs (e.g., doxorubicin) and vehicle (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies systematically evaluate substituent effects on quinazolinone derivatives?

- Methodological Answer : SAR strategies include:

- Substituent variation : Modify methoxy groups (e.g., replace with halogens or alkyl chains) to assess steric/electronic effects .

- Bioisosteric replacements : Swap the propanamide linker with triazole or thiazole moieties to probe binding affinity .

- Molecular docking : Use software (e.g., AutoDock) to predict interactions with targets like HDACs or kinases .

Q. What strategies are effective in elucidating the mechanism of action in cellular models?

- Methodological Answer : Mechanistic studies require:

Q. How should contradictory data regarding the compound’s biological efficacy across studies be addressed?

- Methodological Answer : Resolve discrepancies by:

- Batch analysis : Compare purity (HPLC) and stereochemistry (chiral HPLC) of samples from different syntheses .

- Assay standardization : Use identical cell lines, serum concentrations, and incubation times .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability <20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.